3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a morpholino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy group via methylation. The morpholino group can be introduced through nucleophilic substitution reactions, while the thiophene ring is often added using cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the carbonyl group would produce an amine derivative.
Scientific Research Applications
3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The morpholino group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide
- 3-methoxy-N-(2-pyrrolidino-2-(thiophen-3-yl)ethyl)benzamide
- 3-methoxy-N-(2-azepano-2-(thiophen-3-yl)ethyl)benzamide
Uniqueness
3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of the morpholino group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that contain different nitrogen-containing heterocycles, such as piperidine or pyrrolidine. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
3-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-16-4-2-3-14(11-16)18(21)19-12-17(15-5-10-24-13-15)20-6-8-23-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCNEYVUUZAFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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